molecular formula CH4NaO3S+ B048382 Sodium hydroxymethanesulfinate CAS No. 149-44-0

Sodium hydroxymethanesulfinate

Cat. No. B048382
CAS RN: 149-44-0
M. Wt: 119.1 g/mol
InChI Key: XWGJFPHUCFXLBL-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of Sodium hydroxymethanesulfinate has been explored in various studies. For instance, Makarov et al. (2023) discuss new data on its synthesis, reactivity, and application, focusing on the work of chemists from Ivanovo State University of Chemistry and Technology (Makarov, Makarova, & Dereven’kov, 2023). Additionally, a study by Polenov et al. (2001) suggests that Sodium hydroxymethanesulfinate decomposes in air in three stages, involving oxygen, an induction period, and a stage occurring without oxygen, indicating a complex synthesis process (Polenov, Egorova, & Pushkina, 2001).

Molecular Structure Analysis

The molecular structure of Sodium hydroxymethanesulfinate has been a subject of interest in several studies. Edgar (1976) presents new data obtained by voltammetry, discussing the chemistry of Sodium hydroxymethanesulfinate in solution and suggesting a tautomerism in solution (Edgar, 1976).

Chemical Reactions and Properties

Physical Properties Analysis

The physical properties of Sodium hydroxymethanesulfinate, such as stability and decomposition in various conditions, are crucial aspects of its study. Makarov et al. (1999) conducted a detailed kinetic and mechanistic study on the decomposition of Sodium hydroxymethanesulfinate in slightly acidic medium, revealing insights into its physical behavior (Makarov, Mundoma, Svarovsky, Shi, Gannett, & Simoyi, 1999).

Chemical Properties Analysis

The chemical properties, including reactivity and interactions with other compounds, are key aspects of Sodium hydroxymethanesulfinate. A study by Polenov et al. (2002) on the kinetic model of its decomposition in aqueous solution at an initial pH of 7.9 provides valuable information on these properties (Polenov, Pushkina, Egorova, Labutin, & Khalizov, 2002).

Scientific Research Applications

Dye Industry

  • Field : Textile and Dye Industry
  • Application : Sodium hydroxymethanesulfinate, also known as Rongalite, is widely used in the dye industry . It has strong reducibility at high temperature and can make the dyed color disappear .
  • Method : The compound is generally sold as the dihydrate and is water-soluble . When made acidic, the reducing sulfoxylate ion and formaldehyde are released in equimolar amounts .
  • Results : The use of Sodium hydroxymethanesulfinate in the dye industry allows for the manipulation of color in textiles .

Synthesis of Organic Compounds

  • Field : Organic Chemistry
  • Application : Sodium hydroxymethanesulfinate is used as a reagent in the synthesis of organic compounds .
  • Method : It is used in conjunction with substituted anilines (e.g. p-Anisidine) to synthesize anilinomethanesulfonates .
  • Results : The use of Sodium hydroxymethanesulfinate in this context aids in the synthesis of various organic compounds .

Catalyst in Chemical Reactions

  • Field : Chemical Engineering
  • Application : Sodium hydroxymethanesulfinate is used as a catalyst in chemical reactions .
  • Method : The specific methods of application can vary widely depending on the specific reaction being catalyzed .
  • Results : The use of Sodium hydroxymethanesulfinate as a catalyst can increase the efficiency and yield of certain chemical reactions .

Preparation of Sulfones and Sultines

  • Field : Organic Chemistry
  • Application : Sodium hydroxymethanesulfinate can be used as a SO2-2 anion source for the preparation of sulfones and sultines .
  • Method : The specific methods of application can vary widely depending on the specific compounds being synthesized .
  • Results : The use of Sodium hydroxymethanesulfinate in this context aids in the synthesis of sulfones and sultines .

Debromination of Vicinal Dibromoalkanes

  • Field : Organic Chemistry
  • Application : Sodium hydroxymethanesulfinate can be used for the debromination of vicinal dibromoalkanes .
  • Method : The specific methods of application can vary widely depending on the specific compounds being synthesized .
  • Results : The use of Sodium hydroxymethanesulfinate in this context aids in the debromination of vicinal dibromoalkanes .

Reductive Dehalogenation of Aldehydes and Ketones

  • Field : Organic Chemistry
  • Application : Sodium hydroxymethanesulfinate can be used for the reductive dehalogenation of aldehydes and ketones .
  • Method : The specific methods of application can vary widely depending on the specific compounds being synthesized .
  • Results : The use of Sodium hydroxymethanesulfinate in this context aids in the reductive dehalogenation of aldehydes and ketones .

Source of Sulfoxylate Ion

  • Field : Textile Industry
  • Application : Sodium hydroxymethanesulfinate was originally developed in the early 20th century for the textile industry as a shelf-stable source of sulfoxylate ion .
  • Method : In use, when sodium hydroxymethanesulfinate is made acidic, the reducing sulfoxylate ion and formaldehyde are released in equimolar amounts .
  • Results : This allows for the generation of sulfoxylate ion at will, which is beneficial in the textile industry .

Reducing Agent in Organic Chemistry

  • Field : Organic Chemistry
  • Application : Sodium hydroxymethanesulfinate can be used both as a reducing agent and as a reagent for the preparation of sulfones .
  • Method : The specific methods of application can vary widely depending on the specific compounds being synthesized .
  • Results : The use of Sodium hydroxymethanesulfinate in this context aids in the reduction of various organic compounds .

Reduction of α-Keto Esters and α-Keto Amides

  • Field : Organic Chemistry
  • Application : Sodium hydroxymethanesulfinate can be used for the chemoselective reduction of α-keto esters and α-keto amides via a radical mechanism .
  • Method : This method is compatible with other reducible functionalities such as halides, alkenes, amides, and nitriles .
  • Results : The use of Sodium hydroxymethanesulfinate in this context aids in the reduction of α-keto esters and α-keto amides .

Safety And Hazards

Sodium hydroxymethanesulfinate is suspected of causing genetic defects . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray, and to wear protective gloves/clothing/eye protection/face protection .

Future Directions

Sodium hydroxymethanesulfinate is a versatile compound with extensive applications, serving as a reagent in chemical synthesis, a catalyst in chemical reactions, and a preservative and bleaching agent . Its use as a reducing agent in the chemoselective reduction of α-keto esters and α-keto amides via a radical mechanism is a promising area of research .

properties

IUPAC Name

sodium;hydroxymethanesulfinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/CH4O3S.Na/c2-1-5(3)4;/h2H,1H2,(H,3,4);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XWGJFPHUCFXLBL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(O)S(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

79-25-4 (Parent)
Record name Sodium sulfoxylate formaldehyde (anhydrous) [USAN]
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DSSTOX Substance ID

DTXSID7027120
Record name Sodium hydroxymethanesulfinate
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Molecular Weight

118.09 g/mol
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Physical Description

Dry Powder, Water or Solvent Wet Solid; Liquid; Pellets or Large Crystals, White solid; [HSDB] White powder with mild garlic odor; [MSDSonline]
Record name Methanesulfinic acid, 1-hydroxy-, sodium salt (1:1)
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Record name Sodium formaldehydesulfoxylate
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Solubility

White solid; sol in water and alcohol /dihydrate/, FREELY SOL IN WATER; PRACTICALLY INSOL IN ETHER; PRACTICALLY INSOL IN DEHYDRATED ALCOHOL AND BENZENE, PRACTICALLY INSOL IN DEHYDRATED ALC & BENZENE
Record name SODIUM FORMALDEHYDESULFOXYLATE
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Product Name

Sodium hydroxymethanesulfinate

Color/Form

HARD WHITE MASSES

CAS RN

149-44-0
Record name Sodium sulfoxylate formaldehyde (anhydrous) [USAN]
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Record name Methanesulfinic acid, 1-hydroxy-, sodium salt (1:1)
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Record name Sodium hydroxymethanesulfinate
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Record name Sodium hydroxymethanesulphinate
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Record name SODIUM FORMALDEHYDE SULFOXYLATE
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Record name SODIUM FORMALDEHYDESULFOXYLATE
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Melting Point

63-64 °C
Record name SODIUM FORMALDEHYDESULFOXYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5648
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium hydroxymethanesulfinate
Reactant of Route 2
Sodium hydroxymethanesulfinate
Reactant of Route 3
Sodium hydroxymethanesulfinate
Reactant of Route 4
Sodium hydroxymethanesulfinate
Reactant of Route 5
Sodium hydroxymethanesulfinate
Reactant of Route 6
Sodium hydroxymethanesulfinate

Citations

For This Compound
329
Citations
SV Makarov, C Mundoma, SA Svarovsky, X Shi… - Archives of biochemistry …, 1999 - Elsevier
Sodium hydroxymethanesulfinate, (HOCH 2 SO 2 Na, HMS) is relatively stable in aqueous alkaline environments, but rapidly decomposes in acidic medium to give a variety of products …
Number of citations: 41 www.sciencedirect.com
E Anselmi, JC Blazejewski, M Tordeux… - Journal of Fluorine …, 2000 - Elsevier
… was performed in the presence of sodium hydroxymethanesulfinate (Rongalite). Reaction of … excess of perfluoroalkyl iodide or of a greater excess of sodium hydroxymethanesulfinate. …
Number of citations: 38 www.sciencedirect.com
CC Wang, JF Kuo, CY Chen - Macromolecular Chemistry and …, 1994 - Wiley Online Library
The reactions of sodium hydroxymethanesulfinate (sodium formaldehyde sulfoxylate, SFS) with various monomers, including acrylates, methacrylates, styrene and vinyl acetate, were …
Number of citations: 10 onlinelibrary.wiley.com
YV Polenov, VA Pushkina, EV Egorova, AN Labutin… - Kinetics and …, 2002 - Springer
… INTRODUCTION Sodium hydroxymethanesulfinate (rongalite… EXPERIMENTAL Sodium hydroxymethanesulfinate (rongalite) … analyzed for sodium hydroxymethanesulfinate by iodometry …
Number of citations: 6 link.springer.com
RA Pugina, EA Denisova, PA Ivlev… - Journal of Porphyrins …, 2018 - World Scientific
… investigated in the presence of sodium hydroxymethanesulfinate under aerobic conditions in the pH range 4–11.0. Sodium hydroxymethanesulfinate is a convenient reducing agent for …
Number of citations: 6 www.worldscientific.com
YV Polenov, EV Egorova, VA Pushkina - Russian Journal of General …, 2001 - Springer
… Abstract-Sodium hydroxymethanesulfinate decomposes in air in three stages. The first stage … Sodium hydroxymethanesulfinate (rongalite) is a commercially produced reductant. It is …
Number of citations: 3 link.springer.com
T Xu, L Yang, X Zhang, G Lu, Z Bai - Food Chemistry: X, 2023 - Elsevier
… (AgNPs) on the surface of a polypyrrole@poly(3,4-ethylenedioxythiophene):polystyrene sulfonic acid (PPy@PEDOT:PSS) film for detecting sodium hydroxymethanesulfinate (SHF) …
Number of citations: 0 www.sciencedirect.com
DC Dittmer - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
[ 149‐44‐0 ] CH 3 NaO 3 S (MW 118.10) InChI = 1S/CH4O3S.Na/c2‐1‐5(3)4;/h2H,1H2,(H,3,4);/q;+1/p‐1 InChIKey = XWGJFPHUCFXLBL‐UHFFFAOYSA‐M (dihydrate) [ 6035‐47‐8 ] …
Number of citations: 0 onlinelibrary.wiley.com
BN Huang, JT Liu, WY Huang - Journal of the Chemical Society, Perkin …, 1994 - pubs.rsc.org
Coumarins react with perfluoroalkyl iodides in the presence of sodium hydroxymethanesulfinate (Rongalite) to give 3-perfluoroalkylcoumarins selectively in good yields and under mild …
Number of citations: 21 pubs.rsc.org
SV Makarov, AK Harváth… - Chemistry and …, 2016 - World Scientific
… It begins with an introduction into the structure and general properties of sodium dithionite, sodium hydroxymethanesulfinate (rongalite) and thiourea oxides. Following this there is …
Number of citations: 6 www.worldscientific.com

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